Acetyl chloride

Acetylation Kinetics Process Chemistry Procurement Economics

Acetyl chloride delivers 240-fold faster acylation than benzoyl chloride, enabling high-throughput pharmaceutical intermediate synthesis (e.g., p-methoxyacetophenone). Its 52°C boiling point cuts distillation energy costs 30–50% versus acetic acid systems. With a relative reactivity of 430—far exceeding propionyl chloride (260)—it achieves complete functionalization of sterically hindered alcohols and amines without forcing conditions, maximizing yield and simplifying purification. Requires anhydrous handling, HCl scrubbing, and corrosion-resistant equipment. Ideal for sites already managing chlorinated reagents: upgrade legacy acetylation throughput without full CAPEX for new corrosion controls.

Molecular Formula C2H3ClO
CH3COCl
C2ClH3O
Molecular Weight 78.50 g/mol
CAS No. 75-36-5
Cat. No. B048178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetyl chloride
CAS75-36-5
SynonymsAcetic Acid Chloride;  Acetic Chloride;  Ethanoyl Chloride;  AcCl
Molecular FormulaC2H3ClO
CH3COCl
C2ClH3O
Molecular Weight78.50 g/mol
Structural Identifiers
SMILESCC(=O)Cl
InChIInChI=1S/C2H3ClO/c1-2(3)4/h1H3
InChIKeyWETWJCDKMRHUPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityReaction (NTP, 1992)
Decomposed violently by water or alcohol
Miscible with benzene, chloroform, ether, glacial acetic acid, petroleum ether
Miscible with ether, acetone, benzene, chloroform;  soluble in carbon tetrachloride
Soluble in ether, acetone, acetic acid
Solubility in water: reaction

Structure & Identifiers


Interactive Chemical Structure Model





Acetyl Chloride CAS 75-36-5: Baseline Specifications and Class Identification for Procurement


Acetyl chloride (CAS 75-36-5) is the simplest stable acyl chloride, belonging to the class of organic acid halides derived from acetic acid. It exists as a colorless to light yellow clear fuming liquid [1] with a pungent sharp odor [2]. Its fundamental physical properties include a molecular weight of 78.49–78.50 g/mol , a boiling point of 51–52 °C [1][3], a melting point of −112 °C [1], a density of approximately 1.10–1.11 g/cm³ at 20 °C [1][3], and a flash point of 5 °C [1]. Unlike its corresponding carboxylic acid (acetic acid, b.p. 118 °C), acetyl chloride exhibits a substantially lower boiling point due to its inability to form intermolecular hydrogen bonds [4].

Why Acetyl Chloride Cannot Be Substituted by Generic Acylating Agents Without Process Revalidation


In procurement and process development, treating acetyl chloride as a drop-in replacement for other acylating agents such as acetic anhydride or higher acyl chlorides leads to significant operational and economic risk. The fundamental differentiators are its markedly higher reactivity profile and its unique physical properties. While both acetyl chloride and acetic anhydride introduce the same acetyl group, acetyl chloride reacts far more rapidly and exothermically, often proceeding uncatalyzed [1]. This translates to shorter reaction times but demands stricter anhydrous conditions and corrosion-resistant equipment due to HCl byproduct generation . Furthermore, its low boiling point (≈52 °C) compared to benzoyl chloride (≈197 °C) [2] dictates entirely different engineering requirements for containment and recovery. Substitution without accounting for these quantifiable differences inevitably results in product yield loss, safety incidents from thermal runaway, or unexpected equipment corrosion [3].

Quantitative Differentiation of Acetyl Chloride Against Key Comparators


Acetyl Chloride vs. Acetic Anhydride: Quantified Reactivity and Cost-Performance Trade-Offs

Acetyl chloride demonstrates a substantially higher acetylation rate compared to acetic anhydride, which directly impacts process cycle time and energy consumption. While both reagents are used for acetylation, acetyl chloride's reactions are described as 'very fast and difficult to control' without catalysts, whereas acetic anhydride reactions are 'controllable' but generally slower [1]. Economically, acetyl chloride's higher per-unit cost (approximately $9.75/lb or $3,900 per unit volume) versus acetic anhydride (approximately $0.515/lb or $430 per unit volume) must be weighed against its increased throughput efficiency [2].

Acetylation Kinetics Process Chemistry Procurement Economics

Acetyl Chloride vs. Acetic Acid: Boiling Point Reduction for Energy-Efficient Distillation

The boiling point of acetyl chloride is 51–52 °C, which is substantially lower than that of its parent carboxylic acid, acetic acid, which boils at 118 °C [1][2]. This difference arises from the inability of acyl chlorides to form intermolecular hydrogen bonds. In industrial practice, this means acetyl chloride can be distilled or recovered under significantly milder conditions, reducing energy input and minimizing thermal degradation of sensitive products [1].

Solvent Recovery Thermodynamics Process Engineering

Acetyl Chloride vs. Benzoyl Chloride: Quantified Reactivity Advantage in Friedel-Crafts Acylation

In the context of Friedel-Crafts acylation, acetyl chloride exhibits markedly higher reactivity than its aromatic counterpart, benzoyl chloride. A direct kinetic comparison of alcoholysis (a model for acylation) found the reaction rate constant for acetyl chloride to be approximately 240 times greater than that for benzoyl chloride [1]. Furthermore, in the acylation of benzene catalyzed by AlCl₃, acetyl chloride's relative rate is 430 compared to a baseline of 1.0 for benzoyl chloride [2].

Friedel-Crafts Acylation Electrophilic Aromatic Substitution Kinetics

Acetyl Chloride vs. Acetic Anhydride: Comparative Selectivity in Friedel-Crafts Acylation of Anisole

In the acylation of anisole, both acetyl chloride and acetic anhydride achieve full conversion to the para-substituted acetophenone product, indicating equivalent para-selectivity under optimized conditions [1]. However, this equivalence is contrasted with other acylating agents like bromoacetyl bromide or bromoacetic anhydride, which yield a mixture of ortho- and para-substituted products [1]. This demonstrates that while acetyl chloride and acetic anhydride are interchangeable for this specific selectivity profile, the class of reagent (acetyl vs. bromoacetyl) is the critical determinant of product distribution.

Regioselectivity Friedel-Crafts Fine Chemicals

Acetyl Chloride vs. Propionyl Chloride: Quantified Reactivity Order in Benzene Acylation

In a systematic study of Friedel-Crafts acylation of benzene with various alkanoyl chlorides, acetyl chloride demonstrated a relative reactivity of 430, significantly higher than propionyl chloride's relative reactivity of 260 (with benzoyl chloride set as baseline 1.0) [1]. This establishes a clear reactivity hierarchy (acetyl > propionyl > n-butyryl) under identical catalytic conditions, confirming that the steric and electronic effects of the alkyl chain directly modulate the rate of electrophilic acylation [2].

Friedel-Crafts Acylation Structure-Activity Relationship Kinetics

Acetyl Chloride vs. Generic Acyl Chlorides: Equipment Compatibility and Corrosion Management

Material compatibility charts classify acetyl chloride (dry) as having 'A-Excellent' compatibility with stainless steel, indicating negligible corrosion under dry conditions [1]. However, this is critically dependent on the exclusion of moisture, as acetyl chloride's hydrolysis generates hydrochloric acid (HCl), a potent corrosive agent . In contrast, acetic anhydride, while also reactive, is rated 'B-Good' and is generally less aggressive toward metals in the presence of ambient moisture [1][2]. This distinction necessitates more rigorous drying and inerting protocols for acetyl chloride to prevent pitting and stress corrosion cracking in stainless steel equipment.

Corrosion Engineering Process Safety Material Selection

Differentiated Application Scenarios for Acetyl Chloride (CAS 75-36-5) Driven by Quantitative Evidence


High-Throughput Pharmaceutical Intermediate Synthesis Requiring Rapid Acetylation

In the synthesis of pharmaceutical intermediates like p-methoxyacetophenone—a precursor for sunscreens and fragrances—acetyl chloride is selected for its 240-fold higher reaction rate compared to benzoyl chloride [1]. This superior kinetics enables full conversion of anisole at lower temperatures and shorter residence times, as demonstrated in patents using acetyl chloride with aluminum chloride in toluene [2]. The reduced cycle time directly translates to higher volumetric productivity, a critical metric in high-throughput pharmaceutical manufacturing. However, this scenario is optimal only when paired with adequate HCl scrubbing systems and moisture exclusion protocols .

Energy-Sensitive Fine Chemical Distillation and Solvent Recovery

Acetyl chloride's boiling point of 51–52 °C, which is 66–67 °C lower than that of acetic acid, provides a distinct advantage in processes requiring post-reaction recovery or purification [1]. In fine chemical manufacturing, where thermal degradation of product or reagent is a concern, this lower boiling point allows for gentle distillation under mild vacuum or even ambient pressure. This reduces energy consumption for heating and chilling by an estimated 30–50% compared to systems handling acetic acid, making it a preferred choice for energy-sensitive or carbon-footprint-conscious process designs [2].

Specialty Acetylation of Sterically Hindered Substrates in Agrochemicals

For the acetylation of sterically hindered alcohols or amines—common in the synthesis of certain agrochemical actives—acetyl chloride's high electrophilicity (evidenced by its relative reactivity of 430 vs. propionyl chloride's 260) [1] enables complete functionalization without requiring forcing conditions or extended reaction times. This high reactivity minimizes the formation of elimination byproducts that often plague less reactive agents like acetic anhydride. The result is a higher yield of the desired ester or amide and a simpler purification profile, which is critical for meeting the stringent purity specifications of crop protection products [2].

Industrial Processes with Existing Corrosion-Resistant Infrastructure and HCl Management

Acetyl chloride is ideally suited for manufacturing sites already equipped to handle corrosive chlorinated chemicals. Given its 'A-Excellent' compatibility with dry stainless steel [1] and its tendency to hydrolyze into HCl [2], existing facilities with dedicated HCl scrubbers, Hastelloy or glass-lined reactors, and rigorous dry nitrogen blanketing systems can leverage acetyl chloride's kinetic advantages without incurring the full capital expenditure for new corrosion control [2]. This makes it a practical upgrade for improving throughput in legacy acetylation units compared to a 'greenfield' project using milder reagents like acetic anhydride.

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